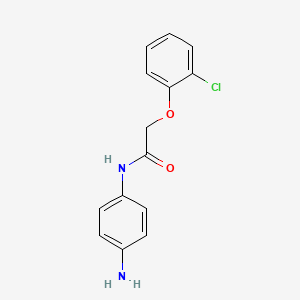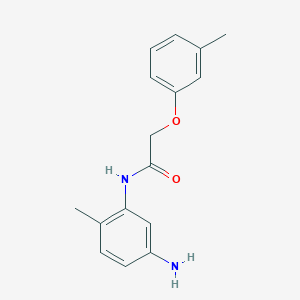![molecular formula C11H15F3N2 B1317952 {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 96788-00-0](/img/structure/B1317952.png)
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine (2-ATPEDA) is an organic compound with a molecular formula of C9H15F3N2. It is a colorless, water-soluble solid that has a melting point of 121 °C and a boiling point of 215 °C. 2-ATPEDA is a versatile compound that has been used in various scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Pharmacology: Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the pharmacological properties of molecules. Compounds like {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine are often explored for their potential as therapeutic agents . The presence of the trifluoromethyl group can improve the drug’s metabolic stability, bioavailability, and binding affinity to target proteins.
Oncology: Anticancer Activity
Trifluoromethylated compounds have shown promise in oncology research. For example, drugs like selinexor, which contain trifluoromethylated phenyl groups, exhibit high cytotoxicity in myeloid leukemia cell lines and have synergistic effects when used with other anticancer drugs . This suggests that {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine could be investigated for its anticancer properties.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFINPCMQGMMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588514 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine | |
CAS RN |
96788-00-0 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


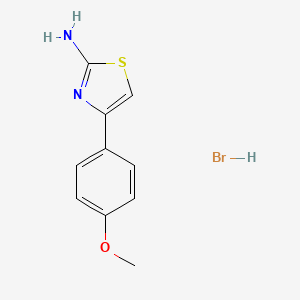
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

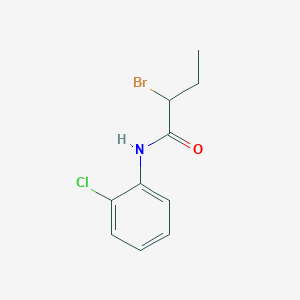
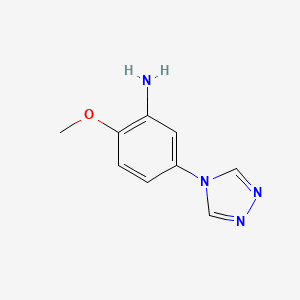
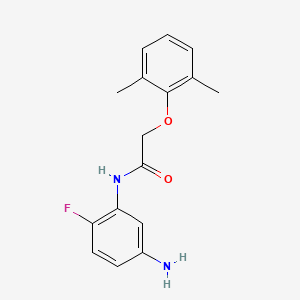
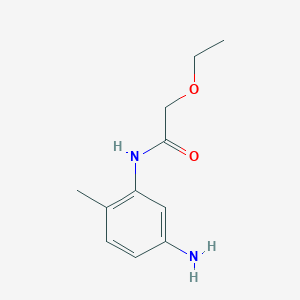
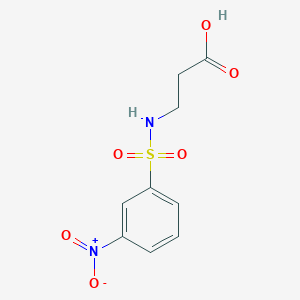
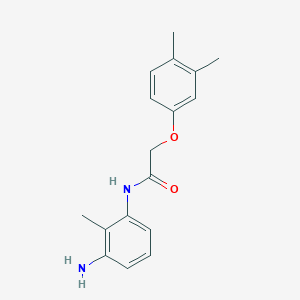

![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)
